Kinase Selectivity: Sovleplenib vs R406 Off-Target Inhibition of KDR and RET
Sovleplenib demonstrates substantially superior kinase selectivity over R406, the active metabolite of fostamatinib. R406 potently inhibits KDR with an IC₅₀ of 0.030 μM—a potency comparable to its Syk IC₅₀—which is mechanistically linked to hypertension in clinical use [1]. R406 also inhibits RET with an IC₅₀ of 0.010 μM, identified as the cause of embryo-fetal mortality in fostamatinib reproductive studies [1]. In contrast, sovleplenib exhibits markedly reduced off-target activity: KDR inhibition is 10-fold lower than Syk (KDR IC₅₀ = 1.482 μM vs Syk IC₅₀ = 0.155 μM in the discovery hit compound) and RET inhibition is only 56% at 3 μM [1]. The clinical consequence is reflected in adverse event rates: fostamatinib phase III trials reported hypertension in 28% of patients (vs 13% placebo), whereas the sovleplenib ESLIM-01 phase III trial reported grade ≥3 hypertension in only 3% of patients (4/126) vs 0% placebo, and a ph1b trial reported grade 3 hypertension in only 5% (1/20) at RP2D [1][2].
| Evidence Dimension | Off-target kinase inhibition — KDR IC₅₀ and RET inhibition |
|---|---|
| Target Compound Data | Sovleplenib: KDR IC₅₀ = 1.482 μM (10-fold selectivity over Syk); RET inhibition = 56% at 3 μM; hypertension grade ≥3 = 3% (4/126) in ESLIM-01 |
| Comparator Or Baseline | R406: KDR IC₅₀ = 0.030 μM (no selectivity window); RET IC₅₀ = 0.010 μM; hypertension = 28% (vs 13% placebo) in FIT-1/FIT-2 |
| Quantified Difference | ~49-fold higher KDR selectivity (IC₅₀ ratio); ~5.6-fold lower grade ≥3 hypertension rate (3% vs ~28% all-grade; cross-trial comparison with different grading) |
| Conditions | Biochemical kinase inhibition assays (recombinant enzymes); clinical adverse event monitoring in phase III ITP trials (ESLIM-01: 300 mg QD, 24 weeks; FIT-1/FIT-2: 100–150 mg BID, 24 weeks) |
Why This Matters
Superior KDR selectivity directly translates to a substantially reduced hypertension burden, a leading cause of treatment discontinuation with fostamatinib, making sovleplenib a safer option for chronic dosing in ITP and other autoimmune indications.
- [1] Cai Y, He J, Wu Z, et al. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. ACS Med Chem Lett. 2024 Apr 18;15(5):595–601. doi:10.1021/acsmedchemlett.3c00553. View Source
- [2] Bussel J, Arnold DM, Grossbard E, et al. Fostamatinib for the treatment of adult persistent and chronic immune thrombocytopenia: Results of two phase 3, randomized, placebo-controlled trials. Am J Hematol. 2018 Jul;93(7):921–930. doi:10.1002/ajh.25125. View Source
